1-(2,3,6-Trichlorobenzoyl)azepane

Description

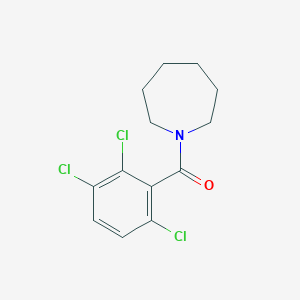

1-(2,3,6-Trichlorobenzoyl)azepane is a chlorinated benzoyl derivative of azepane, a seven-membered saturated ring containing one nitrogen atom. The compound features a benzoyl group substituted with chlorine atoms at the 2-, 3-, and 6-positions, conferring distinct electronic and steric properties.

Properties

Molecular Formula |

C13H14Cl3NO |

|---|---|

Molecular Weight |

306.6g/mol |

IUPAC Name |

azepan-1-yl-(2,3,6-trichlorophenyl)methanone |

InChI |

InChI=1S/C13H14Cl3NO/c14-9-5-6-10(15)12(16)11(9)13(18)17-7-3-1-2-4-8-17/h5-6H,1-4,7-8H2 |

InChI Key |

KVGCJWLPRWGFMK-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of the Trichlorobenzoyl Group

The 2,3,6-trichlorobenzoyl group in the target compound can be compared to other trichlorobenzene isomers listed in the evidence (Table 1). These isomers differ in chlorine substitution patterns, which significantly influence their physicochemical properties:

Table 1: Comparison of Trichlorobenzene Isomers

| Compound Name | CAS Number | Substitution Pattern | Key Properties (Inferred) |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | 87-61-6 | Adjacent Cl atoms | High dipole moment, lower symmetry |

| 1,3,5-Trichlorobenzene | 108-70-3 | Symmetrical Cl atoms | High symmetry, higher melting point |

| 2,3,6-Trichlorobenzoyl moiety* | N/A | Ortho/meta Cl atoms | Steric hindrance, reduced symmetry |

*Derived from the target compound’s structure.

- Electronic Effects: The 2,3,6-substitution pattern introduces both ortho (2,6) and meta (3) chlorine atoms.

- Symmetry and Crystallinity : Unlike the symmetrical 1,3,5-trichlorobenzene (CAS 108-70-3), the 2,3,6-pattern reduces molecular symmetry, likely resulting in lower melting points and altered solubility compared to its symmetrical counterparts .

Azepane vs. Smaller Heterocycles

- Steric Profile : The bulkier azepane ring may influence interactions with enzymes or receptors compared to smaller heterocycles.

Research Findings and Implications

Substituent Position Effects

- Steric Hindrance : The 2,6-dichloro substitution in the benzoyl group creates steric crowding, which may impede nucleophilic attacks at the carbonyl carbon, reducing reactivity compared to less hindered analogs .

- Solubility and Bioavailability: The reduced symmetry of the 2,3,6-trichlorobenzoyl group (vs.

Comparative Stability

- Thermal Stability : Symmetrical trichlorobenzenes like 1,3,5-trichlorobenzene (CAS 108-70-3) exhibit higher thermal stability due to uniform charge distribution. The 2,3,6-isomer’s asymmetry may render it less stable under high-temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.